3-Hydroxy-alpha-ionone
Description
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.3 g/mol |
IUPAC Name |
(E)-4-(4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-7,11-12,15H,8H2,1-4H3/b6-5+ |
InChI Key |
FDSNVAKZRJLMJN-AATRIKPKSA-N |
Isomeric SMILES |
CC1=CC(CC(C1/C=C/C(=O)C)(C)C)O |
Canonical SMILES |
CC1=CC(CC(C1C=CC(=O)C)(C)C)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis and Biocatalysis
3-Hydroxy-alpha-ionone is primarily utilized as an intermediate in the synthesis of various biologically active compounds. Recent studies have demonstrated the potential of engineered cytochrome P450 enzymes for the regio- and stereoselective hydroxylation of alpha-ionone, leading to the production of this compound. Notably, specific mutants of cytochrome P450 BM3 have shown high selectivity in producing trans-3-hydroxy-alpha-ionone, which is crucial for synthesizing fine chemicals like hydroxylated terpenoids .
Table 1: Cytochrome P450 Mutants and Their Selectivity
| Mutant | Selectivity for this compound | Remarks |
|---|---|---|
| M01 A82W | High | Produces trans isomer |
| M11 A82W | High | Produces trans isomer |
| M11 L437N | Moderate | Produces both cis and trans isomers |
| M11 L437S | Moderate | Produces both cis and trans isomers |
| M11 L437T | Moderate | Produces both cis and trans isomers |
Anti-Inflammatory Properties
Research has indicated that 3-hydroxy-beta-ionone, a related compound, exhibits anti-inflammatory properties. A study found that extracts containing this compound from Moringa oleifera demonstrated significant anti-inflammatory effects in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Anti-Cancer Potential
Another study highlighted the anti-cancer effects of 3-hydroxy-beta-ionone derived from Moringa leaf extracts. The compound was shown to induce cell cycle arrest in cancer cells, particularly in squamous cell carcinoma lines, indicating its potential as a chemotherapeutic agent .
Natural Product Synthesis
This compound serves as a precursor for synthesizing carotenoids such as zeaxanthin and beta-cryptoxanthin. These carotenoids are known for their antioxidant properties and are essential in various biological processes. The transformation of this compound into these compounds has been achieved through established synthetic pathways, enhancing their availability for nutritional and pharmaceutical applications .
Table 2: Transformation Pathways of this compound
| Target Compound | Synthesis Method | Reference |
|---|---|---|
| Zeaxanthin | C15+C10+C15 Wittig coupling | |
| Beta-Cryptoxanthin | C15+C10+C15 Wittig coupling |
Biological Activities
The biological activities of this compound extend beyond its synthetic utility. It has been identified as an active substance with allelopathic properties that can influence plant growth and development. This characteristic may open avenues for agricultural applications, particularly in developing natural herbicides .
Q & A
Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?
- QSAR Modeling : Train models on existing bioactivity data to predict substituent effects. Validate via synthesis and in vitro testing .
- Docking Studies : Simulate binding interactions with target proteins (e.g., cytochrome P450 enzymes) to prioritize synthetic targets .
Methodological Notes
- Data Contradictions : Address inconsistencies by documenting experimental parameters (e.g., solvent polarity, instrument calibration) and applying Bayesian statistical frameworks .
- Literature Gaps : Prioritize replication of understudied mechanisms (e.g., cross-kingdom signaling in plant-microbe interactions) using multi-omics approaches .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
